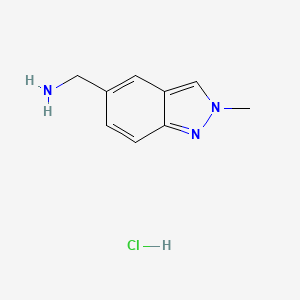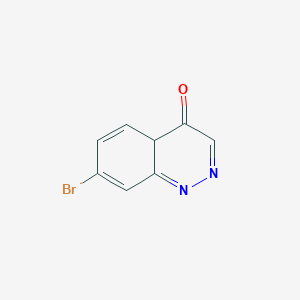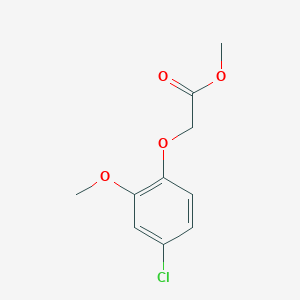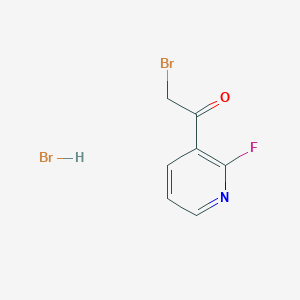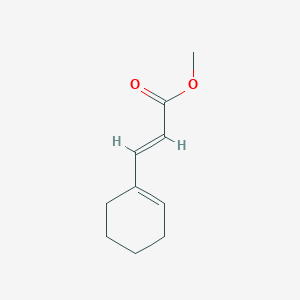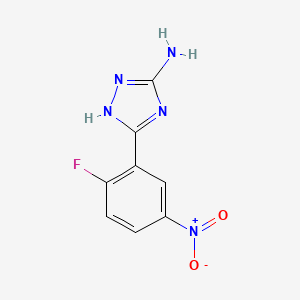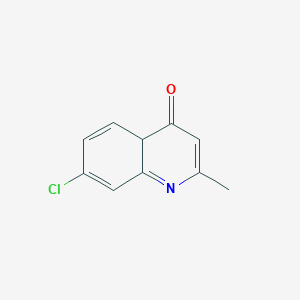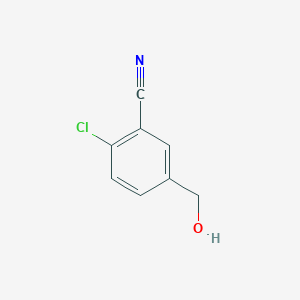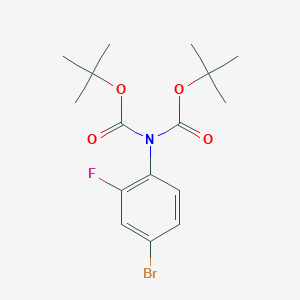
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester is a complex organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with bulky tert-butyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by esterification with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, while the bulky tert-butyl groups can influence the compound’s overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters of imidodicarbonic acid with different substituents on the phenyl ring, such as:
- Imidodicarbonic acid, 2-(4-chloro-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester
- Imidodicarbonic acid, 2-(4-bromo-2-methylphenyl)-, 1,3-bis(1,1-dimethylethyl) ester
Uniqueness
The uniqueness of imidodicarbonic acid, 2-(4-bromo-2-fluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester lies in its specific combination of bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C16H21BrFNO4 |
|---|---|
Peso molecular |
390.24 g/mol |
Nombre IUPAC |
tert-butyl N-(4-bromo-2-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H21BrFNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3 |
Clave InChI |
NPGGPGSTODJOQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)F)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


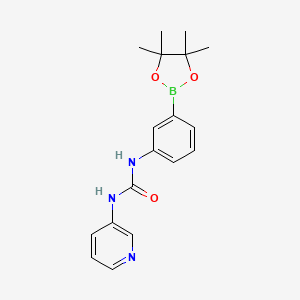
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)
![4-[Ethoxy(fluoro)phosphoryl]oxy-2,2,6,6-tetramethyl-1-oxidopiperidine](/img/structure/B12336271.png)
